molecular formula C4H7N B128242 N-Methylpropargylamine CAS No. 35161-71-8

N-Methylpropargylamine

Cat. No.: B128242
CAS No.: 35161-71-8
M. Wt: 69.11 g/mol
InChI Key: HQFYIDOMCULPIW-UHFFFAOYSA-N
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Description

N-Methylpropargylamine, also known as 3-Methylamino-1-propyne, is an organic compound with the molecular formula HC≡CCH2NHCH3. It is a member of the propargylamine family, characterized by the presence of a propargyl group (HC≡CCH2-) attached to an amine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

N-Methylpropargylamine primarily targets Monoamine Oxidase (MAO) , specifically the isoform MAO-B . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin .

Mode of Action

This compound acts as an irreversible selective MAO-B inhibitor . It binds to the active site of the MAO-B enzyme, preventing it from breaking down monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects on neuronal communication and brain function .

Biochemical Pathways

The inhibition of MAO-B by this compound affects the monoamine metabolic pathway . By preventing the breakdown of monoamine neurotransmitters, this compound can influence several downstream effects, such as mood regulation, cognitive function, and motor control .

Pharmacokinetics

Its metabolism likely involves enzymatic processes, and it is probably excreted in the urine .

Result of Action

The primary result of this compound’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can improve motor control and mood, while increased serotonin levels can enhance mood and social behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect monoamine neurotransmitter levels can potentiate or diminish its effects. Additionally, factors such as pH and temperature can influence the stability and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylpropargylamine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions, utilizing efficient catalysts to maximize yield and minimize by-products. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methylprop-2-yn-1-amine
Source PubChem
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InChI

InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFYIDOMCULPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
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DSSTOX Substance ID

DTXSID40188659
Record name N-Methylpropyn-2-ylamine
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Molecular Weight

69.11 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; [Sigma-Aldrich MSDS]
Record name N-Methylpropyn-2-ylamine
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CAS No.

35161-71-8
Record name N-Methylpropargylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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